

# Application Notes and Protocols for Long-Term Sativex (Nabiximols) Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established protocols for conducting long-term safety and efficacy studies of **Sativex** (nabiximols), an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). The primary indication explored in these protocols is the treatment of moderate to severe spasticity in patients with multiple sclerosis (MS).

## Introduction

**Sativex** is an endocannabinoid system modulator approved for the symptomatic relief of spasticity in MS patients who have not responded adequately to other anti-spasticity medications.[1][2][3][4] Long-term studies are crucial to understanding the sustained safety and efficacy profile of **Sativex** in a real-world setting. These protocols are designed to guide researchers in setting up and conducting robust long-term observational and interventional studies.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from long-term studies of **Sativex**, providing insights into its long-term safety and efficacy.

Table 1: Long-Term Safety Profile of **Sativex** in Multiple Sclerosis Patients



| Adverse Event<br>Category                                           | Incidence Rate | Study Type                | Reference |  |
|---------------------------------------------------------------------|----------------|---------------------------|-----------|--|
| Common Treatment-<br>Related Adverse<br>Events (>10%)               |                |                           |           |  |
| Dizziness                                                           | 24.7%          | Open-label trial          | [5]       |  |
| Fatigue                                                             | 12.3%          | Open-label trial          | [5]       |  |
| Common Treatment-<br>Related Adverse<br>Events (Post-<br>Marketing) |                |                           |           |  |
| Dizziness                                                           | 2.3%           | Observational<br>Registry | [6]       |  |
| Fatigue                                                             | 1.7%           | Observational<br>Registry | [6]       |  |
| Serious Adverse<br>Events                                           |                |                           |           |  |
| Any Serious AE                                                      | 3.4%           | Open-label trial          | [5]       |  |
| Psychiatric AEs of clinical significance                            | 6%             | Observational<br>Registry | [6]       |  |
| Falls requiring medical attention                                   | 6%             | Observational<br>Registry | [6]       |  |
| Suicidality                                                         | 2%             | Observational<br>Registry | [6]       |  |

Table 2: Long-Term Efficacy and Treatment Continuation of **Sativex** 



| Efficacy/Continuati<br>on Metric                                     | Result                | Study Type                | Reference |
|----------------------------------------------------------------------|-----------------------|---------------------------|-----------|
| Patient-Reported Spasticity Improvement                              |                       |                           |           |
| Mean reduction in 0-<br>10 NRS score at 4<br>weeks                   | 24.6%                 | Real-world evidence study | [2]       |
| Mean reduction in 0-<br>10 NRS score at 18<br>months (in continuers) | 33.9%                 | Real-world evidence study | [2]       |
| Patients achieving<br>≥20% improvement in<br>NRS score at 4 weeks    | 76.8%                 | Real-world evidence study | [2]       |
| Adjusted mean change in NRS from baseline (Sativex vs. Placebo)      | -1.30 vs0.97          | Meta-analysis             | [7][8]    |
| Treatment Discontinuation                                            |                       |                           |           |
| Withdrawal rate in the first year                                    | 36%                   | Open-label trial          | [5]       |
| - Due to Adverse<br>Events                                           | 14%                   | Open-label trial          | [5]       |
| - Due to Lack of<br>Efficacy                                         | 9%                    | Open-label trial          | [5]       |
| Permanent discontinuation rate                                       | 32%                   | Observational<br>Registry | [6]       |
| - Due to Lack of<br>Effectiveness                                    | ~33% of discontinuers | Observational<br>Registry | [6]       |



| - Due to Adverse<br>Events                       | ~25% of discontinuers | Observational<br>Registry | [6] |
|--------------------------------------------------|-----------------------|---------------------------|-----|
| Treatment<br>Continuation                        |                       |                           |     |
| Patients continuing<br>treatment at 12<br>months | 60.5%                 | Observational Study       |     |
| Patients continuing treatment (overall)          | 60%                   | Observational<br>Registry | [6] |
| Patients reporting worthwhile benefit            | 83%                   | Observational<br>Registry | [6] |

# Experimental Protocols Long-Term Open-Label Efficacy and Safety Study Protocol

This protocol outlines a prospective, open-label, multicenter study to evaluate the long-term safety and efficacy of **Sativex** in patients with moderate to severe MS spasticity.

#### 3.1.1. Patient Population:

- Inclusion Criteria:
  - Adults (≥18 years) with a confirmed diagnosis of Multiple Sclerosis.
  - Moderate to severe spasticity (a score of ≥4 on a 0-10 Numerical Rating Scale).
  - Inadequate response to other anti-spasticity medications.
  - Demonstrated a clinically significant improvement in spasticity-related symptoms during an initial 4-week trial of Sativex (e.g., ≥20% improvement on the spasticity NRS).[9]
- Exclusion Criteria:







- History of severe psychiatric disorders.
- Known or suspected allergy to cannabinoids or other components of Sativex.[10]
- Pregnancy or breastfeeding.[4]

#### 3.1.2. Treatment and Dosing:

- Sativex is administered as an oromucosal spray.
- Patients self-titrate their dose to achieve optimal symptom relief with minimal side effects.[5]
- The number of sprays per day is recorded by the patient in a diary. The maximum recommended dose is 12 sprays per day.[4]

#### 3.1.3. Schedule of Assessments:



| Assessmen<br>t                               | Baseline<br>(Week 0) | Week 4 | Week 12 | Every 12<br>Weeks<br>Thereafter | End of<br>Study/<br>Withdrawal |
|----------------------------------------------|----------------------|--------|---------|---------------------------------|--------------------------------|
| Informed<br>Consent                          | Х                    |        |         |                                 |                                |
| Demographic<br>s & Medical<br>History        | X                    |        |         |                                 |                                |
| Physical & Neurological Examination          | Х                    | X      | Χ       |                                 |                                |
| Spasticity Assessment (0-10 NRS)             | X                    | Х      | Х       | X                               | X                              |
| Adverse<br>Event<br>Monitoring               | X                    | X      | Х       | X                               | X                              |
| Concomitant<br>Medication<br>Review          | ×                    | ×      | Х       | Х                               | X                              |
| Patient Global Impression of Change (PGIC)   | X                    | X      | X       | X                               |                                |
| Clinician Global Impression of Change (CGIC) | X                    | X      | X       | X                               |                                |

### 3.1.4. Efficacy and Safety Endpoints:



- Primary Efficacy Endpoint: Change from baseline in the patient-reported 0-10 Numerical Rating Scale (NRS) for spasticity.
- Secondary Efficacy Endpoints:
  - Responder analysis (proportion of patients achieving ≥30% improvement in NRS score).
     [11]
  - Patient and Clinician Global Impression of Change (PGIC and CGIC).
  - Changes in spasticity-related symptoms (e.g., pain, sleep disturbances, bladder dysfunction) assessed via validated scales.[12]
- Safety Endpoints:
  - Incidence, severity, and causality of adverse events (AEs).
  - Incidence of serious adverse events (SAEs).
  - Withdrawal rates due to AEs.

#### 3.1.5. Statistical Analysis Plan:

- The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
- Changes in NRS scores from baseline to each follow-up visit will be analyzed using a mixedmodel for repeated measures (MMRM).
- Responder rates will be analyzed using logistic regression.
- Safety data will be summarized descriptively.

# **Post-Marketing Observational Safety Registry Protocol**

This protocol describes a multicenter, observational program to evaluate the long-term safety of **Sativex** in a real-world clinical setting.[6][13]

#### 3.2.1. Patient Population:



• Patients prescribed **Sativex** for MS spasticity as per the approved indication.

#### 3.2.2. Data Collection:

- Data is collected by prescribing physicians via electronic Case Report Forms (eCRFs) at regular intervals (e.g., every 6 months).[13]
- Data to be collected includes:
  - Patient demographics.
  - Sativex dosage (average daily sprays).
  - Duration of treatment.
  - Clinically significant adverse events.
  - Events of special interest (e.g., psychiatric events, falls, changes in driving ability).[6][13]
  - Reasons for treatment discontinuation.[6]

#### 3.2.3. Safety Endpoints:

- Incidence rates of adverse events.
- Incidence of events of special interest.
- Analysis of risk factors for adverse events.

# Mandatory Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for a long-term **Sativex** efficacy and safety study.



# **Sativex Mechanism of Action Signaling Pathway**



Click to download full resolution via product page

Caption: Simplified signaling pathway for the mechanism of action of **Sativex**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sativex in the Management of Multiple Sclerosis-Related Spasticity: Role of the Corticospinal Modulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. A real-world evidence study of nabiximols in multiple sclerosis patients with resistant spasticity: Analysis in relation to the newly described 'spasticity-plus syndrome' PMC [pmc.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. mssociety.org.uk [mssociety.org.uk]
- 5. Sativex long-term use: an open-label trial in patients with spasticity due to multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An observational postmarketing safety registry of patients in the UK, Germany, and Switzerland who have been prescribed Sativex® (THC:CBD, nabiximols) oromucosal spray PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pharmaline.co.il [pharmaline.co.il]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. Effect of nabiximols oromucosal spray (Sativex®) on symptoms associated with multiple sclerosis-related spasticity: a case series PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Long-Term Sativex (Nabiximols) Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#long-term-safety-and-efficacy-study-protocols-for-sativex]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com